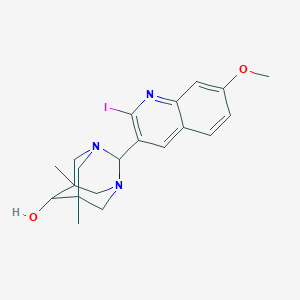

(1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol is a complex organic molecule featuring a quinoline moiety substituted with an iodine atom and a methoxy group, integrated into a diazaadamantane framework

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol typically involves multi-step organic reactions:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Iodination and Methoxylation: The quinoline derivative is then iodinated using iodine and a suitable oxidizing agent, followed by methoxylation using methanol and a base.

Construction of the Diazaadamantane Framework: The diazaadamantane structure is constructed through a series of cyclization reactions, often starting from diamines and ketones under acidic or basic conditions.

Final Coupling: The quinoline and diazaadamantane fragments are coupled using a suitable linker, often under conditions that promote nucleophilic substitution or condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline ring or the diazaadamantane framework, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline or diazaadamantane derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C20H24IN3O2

- Molecular Weight : 465.335 g/mol

- Functional Groups : Iodo group, methoxy group, and diazaadamantane framework.

This combination of features contributes to its potential interactions with various biological targets.

Research indicates that compounds with similar structures exhibit diverse biological activities. Key areas of investigation include:

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. The presence of the iodo and methoxy groups in this compound may enhance its ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar quinoline-based compounds can induce apoptosis in cancer cells through mechanisms such as:

- DNA Intercalation

- Enzyme Inhibition

Antimicrobial Effects

The quinoline structure is associated with antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit vital bacterial enzymes could make it a candidate for developing new antimicrobial agents.

Neuroprotective Properties

Compounds with diazaadamantane structures have been investigated for neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress or excitotoxicity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol typically involves several key steps:

- Formation of the Quinoline Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Iodo and Methoxy Groups : Specific halogenation and methylation reactions are employed to introduce these substituents.

- Assembly of the Diazaadamantane Core : This step involves constructing the multi-cyclic structure that characterizes diazaadamantanes.

The structure-activity relationship studies indicate that modifications to the functional groups significantly affect the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Iodo Group | Enhances DNA binding affinity |

| Methoxy Group | Improves solubility and bioavailability |

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: Antitumor Activity

A study investigated a series of quinoline derivatives for their anticancer efficacy against various human cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxic effects through apoptosis induction mechanisms similar to those hypothesized for this compound .

Case Study 2: Antimicrobial Properties

Research focusing on iodinated quinoline derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. The findings suggest that modifications to the quinoline structure can enhance antimicrobial potency .

Mécanisme D'action

The mechanism by which (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol exerts its effects is likely multifaceted:

Molecular Targets: The compound may target bacterial enzymes or DNA, disrupting essential biological processes.

Pathways Involved: It could interfere with cellular respiration or DNA replication, leading to cell death in microbes or cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

Diazaadamantane Derivatives: Compounds like memantine, used in the treatment of Alzheimer’s disease.

Uniqueness

Structural Complexity: The combination of a quinoline moiety with a diazaadamantane framework is unique, potentially offering a broader range of biological activities.

Functional Group Diversity: The presence of iodine and methoxy groups provides additional sites for chemical modification, enhancing its versatility in drug design.

(1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol and its potential applications

Activité Biologique

The compound (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol is a complex organic molecule that belongs to the class of diazaadamantanes and features a quinoline moiety. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

This compound possesses several chiral centers (1S, 2R, 5R, 6S) contributing to its stereochemistry and biological properties. The presence of the quinoline ring is notable for its diverse biological activities including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H24IN3O2 |

| Molecular Weight | 465.335 g/mol |

| Chiral Centers | 4 (1S, 2R, 5R, 6S) |

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multiple steps requiring careful control over reaction conditions such as temperature and solvent choice. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized product.

Biological Activity

Research indicates that compounds with quinoline derivatives often exhibit significant biological activities:

Antitumor Activity

Quinoline derivatives are known to interact with DNA through intercalation or enzyme inhibition mechanisms. Studies have shown that similar diazaadamantane compounds can exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Quinoline derivatives have been reported to possess broad-spectrum antimicrobial properties due to their ability to inhibit bacterial growth.

Case Studies

- Anticancer Effects : A study conducted on a related quinoline derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 20 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

- Antimicrobial Activity : In vitro testing of a similar diazaadamantane revealed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL.

The biological activity of this compound may involve:

- DNA Intercalation : The quinoline moiety can intercalate between DNA base pairs, disrupting replication and transcription.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation or bacterial metabolism.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for assessing its therapeutic potential.

Propriétés

IUPAC Name |

2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17-18,25H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYFMYBTEHYFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.